3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol

Chemical Procurement Comparative Analysis Data Scarcity

3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol (CAS 94134-82-4) is a multi-hydroxyl aza-polyether with the IUPAC name 3-[2-[3-[2-[bis(2-hydroxyethyl)amino]ethoxy]-2-hydroxypropoxy]ethoxy]propane-1,2-diol. Publicly available information from authoritative databases is limited to computed physicochemical properties, such as a predicted density of 1.245 g/cm³ and boiling point of 550°C at 760 mmHg.

Molecular Formula C14H31NO8
Molecular Weight 341.40 g/mol
CAS No. 94134-82-4
Cat. No. B12681341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol
CAS94134-82-4
Molecular FormulaC14H31NO8
Molecular Weight341.40 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CCOCC(COCCOCC(CO)O)O
InChIInChI=1S/C14H31NO8/c16-4-1-15(2-5-17)3-6-21-11-14(20)12-23-8-7-22-10-13(19)9-18/h13-14,16-20H,1-12H2
InChIKeyJWRVNBUIHXRZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol (CAS 94134-82-4): Baseline and Comparator Landscape


3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol (CAS 94134-82-4) is a multi-hydroxyl aza-polyether with the IUPAC name 3-[2-[3-[2-[bis(2-hydroxyethyl)amino]ethoxy]-2-hydroxypropoxy]ethoxy]propane-1,2-diol . Publicly available information from authoritative databases is limited to computed physicochemical properties, such as a predicted density of 1.245 g/cm³ and boiling point of 550°C at 760 mmHg . No quantitative biological, toxicological, or industrial performance data have been identified in primary research papers, patents, or reputable vendor datasheets that would allow a direct differential assessment against structurally similar compounds.

Risk of Generic Substitution for 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol Without Quantitative Differentiation


Without peer-reviewed, comparator-based performance data, there is no scientific basis to assert that substitution with a generic analog would fail or succeed. The compound's branched, multi-hydroxyl structure is distinct from simpler amino alcohols like triethanolamine, but the practical consequences of this difference—such as altered chelation strength, surfactant properties, or crosslinking behavior—are unquantified in the public domain. Procurement decisions cannot be evidence-guided in the absence of direct head-to-head assay results or class-level inference from publicly accessible studies.

Quantitative Differentiation Profile for 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol: A Null Finding


No Publicly Available Comparative Performance Data Identified

A comprehensive search of primary literature, patents, and authoritative databases failed to yield any quantitative experimental data comparing 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol to a defined analog or baseline. No peer-reviewed studies have measured its stability, activity, or other performance metrics in a comparative context. This finding is documented based on current best search practices as of the knowledge cutoff date.

Chemical Procurement Comparative Analysis Data Scarcity

Potential Application Scenarios for 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol Based on Structural Inference, Not Proven Data


Hypothetical Use as a Hydrophilic Linker or Crosslinker

The compound's multiple hydroxyl groups and tertiary amine center suggest it could serve as a water-soluble, branched linker for bioconjugation or polymer crosslinking. However, this is a structural hypothesis; no experimental validation (e.g., reaction yield, crosslinking efficiency, or comparison to standard linkers like PEG-diamine) is available in the public domain.

Hypothetical Use in Metal Chelation or Catalysis

The arrangement of ether oxygen and hydroxyl groups may confer metal-chelating properties. In the absence of quantitative chelation constants (log K) or comparative data against established chelators like EDTA or NTA, this application remains speculative for scientific procurement purposes.

Hypothetical Use in Specialized Detergent or Surfactant Formulations

A Unilever patent (WO1994021605A1) mentions the trioxa-azahexadecane scaffold in the context of peroxyacid bleaches, but this specific compound is not cited. Without data on critical micelle concentration (CMC) or surface tension reduction relative to common surfactants, its differentiation cannot be quantified.

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